4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Description
4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H18FN5O4S3 and its molecular weight is 495.56. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Compounds containing elements of the chemical structure, such as sulfonamide groups and thiadiazole, have been studied for their application in photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide and containing thiadiazole groups have shown high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yield, critical for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Fluorogenic Reagents for Thiol Detection
Derivatives related to the compound's structure have been utilized as fluorogenic reagents for selective and sensitive detection of thiols. For instance, 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole has been synthesized for thiol-specific detection, exhibiting intense fluorescence upon reaction, useful in biological and chemical analysis (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Synthesis of Antimicrobial Compounds
Compounds with similar structural motifs have been synthesized for antimicrobial screening. For example, fluoro-substituted sulphonamide benzothiazole compounds have been prepared and evaluated for their antimicrobial activity, showing promising results against various microbial strains. These studies suggest potential avenues for developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Inhibition of Tumor-associated Enzymes
Halogenated sulfonamide derivatives, including structures analogous to 4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX enzyme. These studies highlight the potential of such compounds in designing inhibitors for targeted cancer therapy, indicating a broader application in medicinal chemistry (Ilies et al., 2003).
Molecular Electronics and Solar Cells
Related compounds, especially those with sulfonamide and thiadiazole groups, have been explored in the context of molecular electronics and photovoltaic applications. For instance, the incorporation of dimethyl sulfoxide into polymer solutions has been used to adjust the morphology of solar cells, leading to improved device performance. This suggests that compounds with similar functionalities might find applications in developing new materials for energy conversion and storage (Chu et al., 2011).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S3/c1-25(2)32(28,29)13-9-7-12(8-10-13)17(27)22-18-23-24-19(31-18)30-11-16(26)21-15-6-4-3-5-14(15)20/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSPYNHQUKTHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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